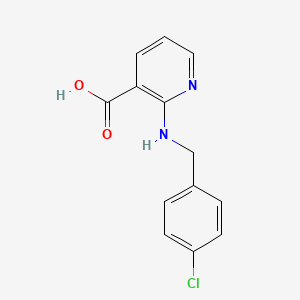
Nicotinic acid, 2-(p-chlorobenzylamino)-
Cat. No. B1616692
Key on ui cas rn:
33522-81-5
M. Wt: 262.69 g/mol
InChI Key: DOLGQLPAEFRJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05854257
Procedure details


A mixture of 2-chloronicotinic acid (30.0 g) and 4-chlorobenzylamine (45 ml) was heated at 120° C. for 3.5 hours. The mixture was cooled to ambient temperature and the solid obtained was washed with water and collected by filtration. The solid was boiled in methanol and filtered to give 2-(4-chlorobenzylamino)-nicotinic acid, m.p. 240°-242° C.


Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][NH2:17])=[CH:14][CH:13]=1>>[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][NH:17][C:2]2[N:10]=[CH:9][CH:8]=[CH:7][C:3]=2[C:4]([OH:6])=[O:5])=[CH:14][CH:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)O)C=CC=N1
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(CN)C=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
collected by filtration
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(CNC2=C(C(=O)O)C=CC=N2)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
